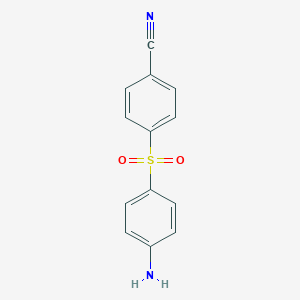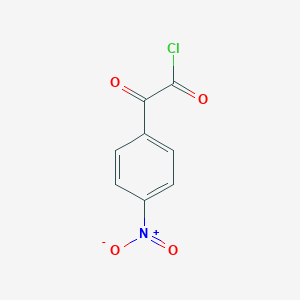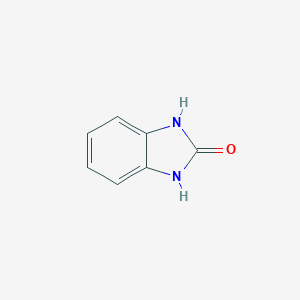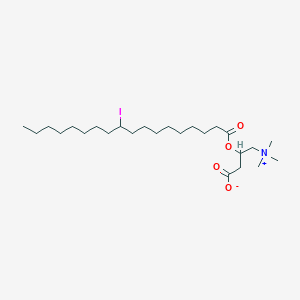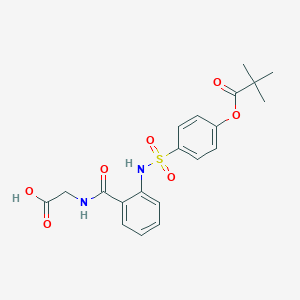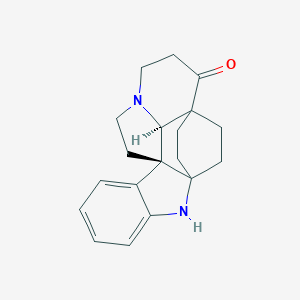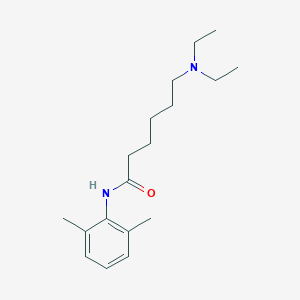
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide is believed to act as a sympathomimetic agent, stimulating the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased arousal, improved attention, and enhanced physical performance.
Efectos Bioquímicos Y Fisiológicos
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has been shown to increase heart rate, blood pressure, and respiratory rate. It can also increase the release of glucose and fatty acids from storage, providing additional energy for physical activity. Additionally, it has been shown to improve mood and reduce fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it is important to note that 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, its stimulant properties may make it unsuitable for certain types of experiments.
Direcciones Futuras
There are several future directions for research on 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide. One potential area of investigation is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand its long-term effects on human health and its potential for abuse. Finally, there is a need for more studies on the optimal dosage and administration of 6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide for various applications.
Métodos De Síntesis
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylacetonitrile with diethylamine and subsequent reduction of the resulting intermediate. The final product can be obtained through purification and isolation.
Aplicaciones Científicas De Investigación
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide has been investigated for its potential use in various scientific research fields, including pharmacology, neuroscience, and sports performance enhancement. It has been shown to possess stimulant properties and can enhance cognitive function, increase energy, and improve physical performance.
Propiedades
Número CAS |
102089-69-0 |
|---|---|
Nombre del producto |
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
Fórmula molecular |
C18H30N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
6-(diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
InChI |
InChI=1S/C18H30N2O/c1-5-20(6-2)14-9-7-8-13-17(21)19-18-15(3)11-10-12-16(18)4/h10-12H,5-9,13-14H2,1-4H3,(H,19,21) |
Clave InChI |
QBIKTOPWNHEWHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCC(=O)NC1=C(C=CC=C1C)C |
SMILES canónico |
CCN(CC)CCCCCC(=O)NC1=C(C=CC=C1C)C |
Sinónimos |
6-(Diethylamino)-N-(2,6-dimethylphenyl)hexanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



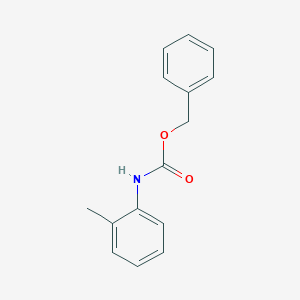
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
